molecular formula C12H10ClNO3S B1635010 Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate CAS No. 338393-43-4

Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate

Cat. No.: B1635010
CAS No.: 338393-43-4
M. Wt: 283.73 g/mol
InChI Key: OOPMTXOMEHHFKS-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is a useful research compound. Its molecular formula is C12H10ClNO3S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

One of the primary applications of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate derivatives is in the synthesis of compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and shown to exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the compound's utility in the development of new antimicrobial agents (Liaras et al., 2011; Hirpara et al., 2003).

Chemical Synthesis and Material Science

This compound and its derivatives also find applications in the synthesis of complex organic molecules and materials. For example, they have been used in the construction of metal-organic frameworks (MOFs) with specific functionalities, such as luminescence sensing and pesticide removal, indicating their potential in environmental monitoring and purification technologies (Zhao et al., 2017).

Photodynamic Therapy and Drug Discovery

Furthermore, certain derivatives of this compound have been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. These compounds exhibit high singlet oxygen quantum yield, a crucial property for effective PDT agents, suggesting their potential use in cancer treatment (Pişkin et al., 2020).

Analytical and Spectroscopic Studies

The compound and its derivatives are also of interest in analytical and spectroscopic studies. They have been used to investigate the effects of molecular aggregation on the photophysical properties of organic compounds, providing insights into the interactions that influence the behavior of these molecules in different environments (Matwijczuk et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage in cells. Additionally, it has been observed to bind with certain proteins that regulate inflammatory responses, thereby exhibiting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses . This compound can modulate the expression of genes related to inflammation, leading to a reduction in pro-inflammatory cytokines. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained anti-inflammatory and antioxidant effects in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to detoxification and oxidative stress . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound can also affect metabolic flux by modulating the levels of metabolites involved in antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This localization is crucial for its detoxification and antioxidant functions .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It is directed to these compartments by specific targeting signals and post-translational modifications . In the mitochondria, it exerts its antioxidant effects by interacting with mitochondrial enzymes involved in oxidative phosphorylation .

Properties

IUPAC Name

methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-16-11(15)9-4-2-3-5-10(9)17-7-8-6-14-12(13)18-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPMTXOMEHHFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240140
Record name Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-43-4
Record name Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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